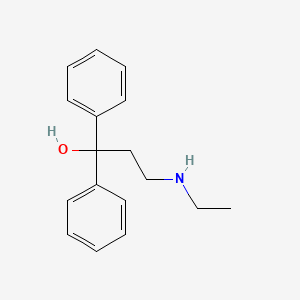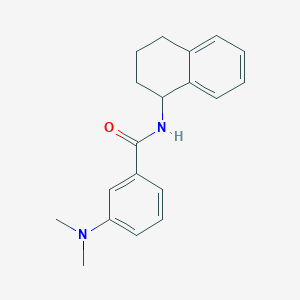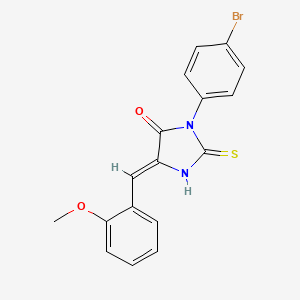![molecular formula C15H12N2O5 B14157383 2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid CAS No. 4471-39-0](/img/structure/B14157383.png)
2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid is an organic compound with the molecular formula C15H12N2O5 and a molecular weight of 300.266 g/mol It is known for its complex structure, which includes both carboxylic acid and carbamoylamino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid typically involves the reaction of anthranilic acid derivatives with isocyanates under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamoylamino benzoic acids.
Wissenschaftliche Forschungsanwendungen
2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-carbonyl-di-anthranilic acid
- 2,2’-ureylene-di-benzoic acid
- N,N’-Carbonyl-di-anthranilsaeure
Uniqueness
2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
4471-39-0 |
|---|---|
Molekularformel |
C15H12N2O5 |
Molekulargewicht |
300.27 g/mol |
IUPAC-Name |
2-[(2-carboxyphenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C15H12N2O5/c18-13(19)9-5-1-3-7-11(9)16-15(22)17-12-8-4-2-6-10(12)14(20)21/h1-8H,(H,18,19)(H,20,21)(H2,16,17,22) |
InChI-Schlüssel |
IJUBSLXFAHCRCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157310.png)

![N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide](/img/structure/B14157321.png)

![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157328.png)

![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B14157342.png)

![2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14157360.png)


![2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14157375.png)
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14157376.png)
